molecular formula C8H7BrClNO3 B8373956 2-Methoxy-6-chloro-3-nitrobenzyl bromide

2-Methoxy-6-chloro-3-nitrobenzyl bromide

Cat. No.: B8373956
M. Wt: 280.50 g/mol
InChI Key: WLAXKGZQTPGDFJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Methoxy-6-chloro-3-nitrobenzyl bromide is a useful research compound. Its molecular formula is C8H7BrClNO3 and its molecular weight is 280.50 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C8H7BrClNO3

Molecular Weight

280.50 g/mol

IUPAC Name

2-(bromomethyl)-1-chloro-3-methoxy-4-nitrobenzene

InChI

InChI=1S/C8H7BrClNO3/c1-14-8-5(4-9)6(10)2-3-7(8)11(12)13/h2-3H,4H2,1H3

InChI Key

WLAXKGZQTPGDFJ-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1CBr)Cl)[N+](=O)[O-]

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of 5.8 g (20.0 mmol) of 1,3-dibromo-5,5-dimethylhydantoin and 0.5 g of azobisisobutyronitrile was added in portions at 110° C. to a solution of 8.0 g (40.0 mmol) of 2-methoxy-6-chloro-3-nitrotoluene from Example 11aα) in 50 ml of chlorobenzene. After 1 h, a mixture of 3.0 g (10 mmol) of 1,3-dibromo-5,5-dimethylhydantoin and 0.2 g of azobisisobutyronitrile was again added. After a further 1.5 h, the mixture was allowed to cool, and 500 ml of ethyl acetate were added to the reaction solution. The resulting mixture was washed once each with satd Na2SO3 solution, Na2CO3 solution, and NaCl solution, dried (MgSO4), and concentrated. 10.2 g of the title compound resulted in the form of an amorphous powder.
Quantity
5.8 g
Type
reactant
Reaction Step One
Quantity
0.5 g
Type
catalyst
Reaction Step One
Quantity
8 g
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Two
Quantity
3 g
Type
reactant
Reaction Step Three
Quantity
0.2 g
Type
catalyst
Reaction Step Three
Quantity
500 mL
Type
reactant
Reaction Step Four

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